3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one

Catalog No.
S11568784
CAS No.
M.F
C28H26N2O3
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isoc...

Product Name

3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one

IUPAC Name

3-[[2-(4-benzylpiperazine-1-carbonyl)phenyl]methyl]isochromen-1-one

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C28H26N2O3/c31-27(30-16-14-29(15-17-30)20-21-8-2-1-3-9-21)25-12-6-4-10-22(25)18-24-19-23-11-5-7-13-26(23)28(32)33-24/h1-13,19H,14-18,20H2

InChI Key

PSPOYSSNZVUZFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3CC4=CC5=CC=CC=C5C(=O)O4

3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one is a complex organic compound characterized by its unique molecular structure, which includes a benzylpiperazine moiety and an isochromenone framework. The compound's chemical formula is C22H24N2O3C_{22}H_{24}N_{2}O_{3}, and it possesses a molecular weight of approximately 364.44 g/mol. The structural features of the compound suggest potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Typical for isochromenones and piperazine derivatives. These may include:

  • Nucleophilic Substitutions: The carbonyl group in the piperazine can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, potentially modifying its biological activity.
  • Reduction Reactions: The carbonyl functionalities may be reduced to alcohols or amines, altering the compound’s properties and interactions.

Research indicates that compounds similar to 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one exhibit a range of biological activities, including:

  • Anticancer Properties: Isochromenones have been associated with cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: The presence of the benzylpiperazine moiety suggests potential antimicrobial effects, as piperazine derivatives are known for their activity against bacteria and fungi.
  • Neuropharmacological Effects: Piperazine-containing compounds often demonstrate psychoactive properties, which may lead to applications in treating neurological disorders.

The synthesis of 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one can be approached through several methods:

  • Condensation Reaction:
    • Reacting 4-benzylpiperazine with an appropriate isochromenone derivative under acidic or basic conditions to form the desired compound.
  • Multi-step Synthesis:
    • Initial formation of the piperazine derivative followed by coupling with an isochromenone through standard coupling reactions (e.g., EDC/NHS coupling).
  • Cyclization Techniques:
    • Utilizing cyclization strategies to form the isochromenone core from simpler precursors, followed by functionalization to introduce the benzylpiperazine moiety.

3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting cancer and microbial infections.
  • Chemical Probes: For studying biological pathways involving piperazine and isochromenone derivatives.
  • Agricultural Chemistry: Possible applications as a pesticide or herbicide due to its biological activity.

Interaction studies involving 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one could focus on:

  • Receptor Binding Assays: Evaluating the affinity of the compound for various biological receptors.
  • Enzyme Inhibition Studies: Investigating its potential as an inhibitor of enzymes relevant to disease mechanisms (e.g., kinases or phosphatases).
  • Cell Line Studies: Assessing cytotoxicity and mechanism of action in different cancer cell lines.

Several compounds share structural similarities with 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one, highlighting its uniqueness:

Compound NameChemical StructureSimilarity Index
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-oneStructure0.76
2-(1-benzylpiperazine-4-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-oneStructure0.71
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-oneStructure0.67

These compounds illustrate variations in substituents and functional groups while maintaining a core structure that allows for similar biological activities. The unique combination of the benzylpiperazine and isochromenone motifs in 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one may confer distinct pharmacological properties compared to its analogs.

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

438.19434270 g/mol

Monoisotopic Mass

438.19434270 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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